molecular formula C9H14N2O2 B015826 Ethyl 4-cyanopiperidine-1-carboxylate CAS No. 182808-28-2

Ethyl 4-cyanopiperidine-1-carboxylate

Cat. No. B015826
M. Wt: 182.22 g/mol
InChI Key: HAPWNLVBWKCSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 4-cyanopiperidine-1-carboxylate involves various chemical reactions and methodologies aiming to optimize yield and reduce production costs. A notable method includes the synthesis from (S)-1-phenylethanamine and ethyl 2-oxoacetate, which undergoes cyclization followed by asymmetric hydrogenation and deprotection, improving the overall yield significantly to 47.6% (Z. Can, 2012).

Molecular Structure Analysis

Molecular structure analysis, often determined through X-ray diffraction, provides insights into the spatial arrangement of atoms within the compound. Although specific data on ethyl 4-cyanopiperidine-1-carboxylate was not found, closely related compounds exhibit complex structures with monoclinic space groups and detailed geometric parameters, indicating the intricate nature of these molecules (L. Minga, 2005).

Chemical Reactions and Properties

Ethyl 4-cyanopiperidine-1-carboxylate undergoes various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. Reactions often involve cyclization, condensation, and interaction with nucleophilic reagents to yield diverse derivatives with potential biological and pharmaceutical applications. These reactions underscore the compound's versatility and its role as a precursor in synthesizing complex molecules (H. M. Mohamed, 2014).

Scientific Research Applications

  • Catalysis in Organic Synthesis : Ethyl isopropylidenecyanoacetate, a related compound, has been used as a catalyst for the synthesis of functionally substituted 4,4-dimethylpiperidin-2-ones, indicating potential applications in organic synthesis (Dyachenko, Nikishin, & Dyachenko, 2011).

  • Synthesis of Complex Molecules : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate can be converted into various complex molecules like 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole, showing the versatility of these compounds in synthesizing multifunctional organic compounds (Harb, Hesien, Metwally, & Elnagdi, 1989).

  • Photochemistry : Ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, when irradiated in ethanol, lead to the synthesis of cycloprop[b]indoles, demonstrating the role of these compounds in photochemical reactions (Ikeda, Matsugashita, Tabusa, & Tamura, 1977).

  • Bioconjugation : Ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, prepared from primary amines with carbon disulfide and ethyl 3-bromo-2-oxopropanoate, can be used in bioconjugation processes (Ge, Li, Zheng, Cheng, Cui, & Li, 2006).

  • Fluorescence Properties : Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate demonstrates novel fluorescence properties, which can be utilized in chemical analysis and detection methods (Pusheng, 2009).

  • Antimicrobial Agents : Compounds derived from ethyl 2-amino-4-methylthiazole-5-carboxylate show promising antimicrobial activity against various bacteria and fungi, indicating potential for development as antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

  • Ultrasound-Assisted Synthesis : Ultrasound irradiation has been used to efficiently synthesize ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity, highlighting a novel method for the synthesis of these compounds (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

properties

IUPAC Name

ethyl 4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-13-9(12)11-5-3-8(7-10)4-6-11/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPWNLVBWKCSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398890
Record name Ethyl 4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyanopiperidine-1-carboxylate

CAS RN

182808-28-2
Record name Ethyl 4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-acetamido-N-ethoxycarbonylpiperidine (17.0 g) and acetonitrile (200 ml) was cooled to 0° C., and 15.5 g of thionyl chloride was added dropwise, under nitrogen, with stirring. The reaction mixture was allowed to warm to ambient temperature. To the reaction imixture was added 2-propanol (20 ml) and the mixture was heated under reflux for 1 hr. Ethyl acetate was added, the layers were separated, and the organic phase was washed with 5% sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated. The residue was chromatographed on a preparatory liquid chromatograph, eluting with 4:1-heptane-ethyl acetate. The appropriate fractions were collected and evaporated to give 15 g of residue. A 4-g sample of the residue was distilled to give 3.5 g (84.6%) of product, bp 130° C. (4 mm mercury).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-cyanopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-cyanopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-cyanopiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-cyanopiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-cyanopiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-cyanopiperidine-1-carboxylate

Citations

For This Compound
1
Citations
V Acharya, S Mal, JP Kilaru… - European Journal of …, 2020 - Wiley Online Library
Synthesis of alkyl carbamates from alkyl bromides and secondary amines using silver carbonate as a carbonate source under mild condition is described. Various secondary amines …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.